Ethyl 3-iodo-5-methoxybenzoate
Description
Contextualization of Halogenated Aromatic Esters in Chemical Research
Halogenated aromatic esters represent a class of organic compounds of fundamental importance in chemical research and industry. google.com Their utility stems from the combined reactivity of the ester functional group and the carbon-halogen bond. Aromatic halides are crucial synthetic intermediates, widely employed in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net
The nature of the halogen atom significantly influences the reactivity of the molecule. The carbon-iodine bond, in particular, is the weakest of the carbon-halogen bonds due to the relatively small difference in electronegativity between carbon and iodine. smolecule.com This characteristic makes the iodide an exceptional leaving group, facilitating a wide array of organic transformations under mild conditions. smolecule.com Consequently, iodo-aromatic esters are highly prized as versatile substrates in synthetic chemistry, finding applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. smolecule.com The development of efficient methods for the halogenation of aromatic compounds, including ester-substituted derivatives, remains an active area of research. researchgate.netorganic-chemistry.org
Structural Characteristics and Functional Group Analysis of Ethyl 3-iodo-5-methoxybenzoate
The molecular structure of this compound is defined by a benzene (B151609) ring substituted with three key functional groups: an ethyl ester, an iodine atom, and a methoxy (B1213986) group, positioned at carbons 1, 3, and 5, respectively. This specific arrangement confers a unique combination of reactivity and physical properties.
The core of the molecule is a benzoate (B1203000) ester. The ethyl ester group is an electron-withdrawing group that can be readily transformed through reactions like hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol. The methoxy group (-OCH3) is a strong electron-donating group, which influences the electron density of the aromatic ring. The iodine atom at the meta-position relative to the ester is the most reactive site for many cross-coupling reactions. smolecule.com This iodine atom is instrumental in facilitating halogen bonding, a non-covalent interaction that can be exploited in crystal engineering.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 717109-27-8 angenechemical.combldpharm.com |
| Molecular Formula | C10H11IO3 angenechemical.combldpharm.com |
| Molecular Weight | 306.10 g/mol angenechemical.combldpharm.com |
| Physical Form | Solid sigmaaldrich.com |
| Storage | 2-8°C, Sealed in dry conditions angenechemical.combldpharm.com |
Table 2: Structural Features and Synthetic Implications
| Functional Group | Position | Influence on Reactivity |
| Ethyl Ester (-COOEt) | C1 | Electron-withdrawing; site for hydrolysis, amidation, or reduction. |
| Iodine (-I) | C3 | Excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). researchgate.netsmolecule.com |
| Methoxy (-OCH3) | C5 | Electron-donating group; influences regioselectivity of further aromatic substitutions. |
Overview of the Strategic Importance of this compound as a Versatile Synthetic Intermediate
This compound is a strategically important building block in organic synthesis, primarily due to the orthogonal reactivity of its functional groups. angenechemical.com The presence of the carbon-iodine bond allows for its participation in a multitude of cross-coupling reactions, enabling the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the C3 position. smolecule.com
This versatility makes the compound a key intermediate in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. angenechemical.com The strategic placement of the functional groups allows for selective modifications at precise positions within the molecule, a crucial aspect of drug discovery and development where structural optimization is key. angenechemical.com For instance, related iodo-methoxybenzoate derivatives have been utilized in the total synthesis of natural products, such as the carbazole (B46965) alkaloid mukonine, demonstrating their value in constructing elaborate molecular frameworks. nih.gov The ability to functionalize the aromatic ring via the iodo group, while retaining the ester and methoxy moieties for subsequent transformations, underscores the strategic value of this compound as a versatile synthetic intermediate. angenechemical.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodo-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYZPGYTZQEBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-95-5 | |
| Record name | ethyl 3-iodo-5-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the Preparation of Ethyl 3 Iodo 5 Methoxybenzoate
Precursor Synthesis and Derivatization Strategies
The synthesis of Ethyl 3-iodo-5-methoxybenzoate typically begins with a readily available and appropriately substituted benzene (B151609) derivative. A common and logical starting point is a compound that already possesses oxygen-containing functional groups at the 1 and 3 or 1, 3, and 5 positions, which can then be chemically modified.
One plausible precursor is 3-amino-5-methoxybenzoic acid . This compound provides a scaffold where the methoxy (B1213986) and carboxylic acid groups are already in the desired positions. The amino group serves as a synthetic handle for the introduction of iodine via a Sandmeyer-type reaction.
Another strategic precursor is Ethyl 3-hydroxybenzoate . This molecule can undergo regioselective iodination and subsequent etherification. The hydroxyl and ester groups direct incoming electrophiles, and the hydroxyl group provides a site for methylation.
In a more fundamental approach, the synthesis can commence from simpler aromatic compounds like 3,5-dihydroxybenzoic acid. This precursor allows for sequential or selective derivatization of the two hydroxyl groups and the carboxylic acid, offering a versatile but potentially longer synthetic route.
Direct Esterification and Transesterification Pathways
The conversion of the carboxylic acid group to an ethyl ester is a critical step in the synthesis. The most common method for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid precursor (e.g., 3-iodo-5-methoxybenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comscienceinfo.com
The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, specific strategies are employed. masterorganicchemistry.compatsnap.com Using a large excess of ethanol can shift the equilibrium to favor the product. masterorganicchemistry.com Additionally, the removal of water as it is formed, often accomplished using a Dean-Stark apparatus with a solvent like toluene, is highly effective in achieving high yields. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the ethanol molecule. masterorganicchemistry.comscienceinfo.com
Table 1: Key Aspects of Fischer Esterification
| Factor | Description | Purpose |
| Reactants | Carboxylic Acid, Alcohol (Ethanol) | Forms the ester. |
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) | Protonates the carbonyl group, making it more electrophilic. scienceinfo.compatsnap.com |
| Conditions | Typically heated under reflux | Provides the necessary activation energy for the reaction. patsnap.com |
| Equilibrium Control | Use of excess alcohol; removal of water | Drives the reaction toward the product side to maximize yield. masterorganicchemistry.compatsnap.com |
Incorporation of the Methoxy Moiety via Etherification or Related Reactions
The methoxy group (-OCH₃) is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis . francis-press.commasterorganicchemistry.comwikipedia.org This reaction is ideal for converting a phenolic hydroxyl group into a methoxy ether. The process involves deprotonating the hydroxyl group of a precursor, such as ethyl 3-hydroxy-5-iodobenzoate, with a suitable base to form a more nucleophilic phenoxide ion. wikipedia.org Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). researchgate.net
Following deprotonation, the resulting phenoxide is reacted with a methylating agent. Common agents for this step include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). researchgate.net The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion attacks the methylating agent, displacing the halide or sulfate leaving group to form the methoxy ether. masterorganicchemistry.comwikipedia.org The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution. francis-press.com
The order of reactions is critical. For instance, performing the etherification on ethyl 3-hydroxybenzoate before iodination would result in ethyl 3-methoxybenzoate, which, upon iodination, would be directed primarily to the ortho and para positions relative to the activating methoxy group. Therefore, it is often synthetically advantageous to perform the iodination on the phenol (B47542) first, followed by methylation of the hydroxyl group.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound involves fine-tuning the conditions for each distinct chemical transformation to maximize yield and purity while minimizing side reactions.
For the Fischer esterification step, optimization focuses on efficiently shifting the reaction equilibrium. Key variables include the molar ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, reaction temperature, and time. researchgate.net Using ethanol as the solvent (a large excess) and a catalytic amount of sulfuric acid at reflux temperature are typical starting points. masterorganicchemistry.com Monitoring the reaction's progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can determine the optimal reaction time.
In the Sandmeyer reaction , temperature control is paramount. The diazotization step must be kept between 0 and 5 °C to prevent the unstable diazonium salt from decomposing prematurely. The subsequent displacement with potassium iodide may require gentle warming to facilitate the release of nitrogen gas and formation of the C-I bond. chemistry-online.com
For the Williamson ether synthesis , the choice of base, solvent, and methylating agent affects the outcome. A strong base like sodium hydride (NaH) ensures complete deprotonation of the phenol, while a milder base like potassium carbonate may require higher temperatures or longer reaction times. masterorganicchemistry.com Polar aprotic solvents like DMF or DMSO are often preferred as they accelerate Sₙ2 reactions. masterorganicchemistry.com The reactivity of the methylating agent follows the trend CH₃I > CH₃Br > CH₃Cl. francis-press.com
Table 2: Summary of Optimization Parameters for Key Synthetic Steps
| Reaction Step | Key Parameters to Optimize | Common Conditions & Rationale |
| Esterification | Reactant Ratio, Catalyst Conc., Temperature | 10-fold excess of ethanol, catalytic H₂SO₄, reflux. Drives equilibrium forward. masterorganicchemistry.com |
| Iodination (Sandmeyer) | Temperature, Reagent Addition Rate | Diazotization at 0-5°C to maintain diazonium salt stability. chemistry-online.com Slow addition of NaNO₂. |
| Etherification (Williamson) | Base, Solvent, Temperature, Alkylating Agent | K₂CO₃ or NaH as base, DMF or acetone as solvent, CH₃I as methylating agent. Conditions favor Sₙ2 pathway. francis-press.comresearchgate.net |
Reactivity and Transformations of Ethyl 3 Iodo 5 Methoxybenzoate
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Center
The presence of an iodine atom on the aromatic ring makes Ethyl 3-iodo-5-methoxybenzoate an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The general reactivity order for aryl halides in these reactions is I > Br > Cl, making aryl iodides highly efficient coupling partners. researchgate.net The catalytic cycle for most of these reactions involves three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.ukresearchgate.net The reaction couples an organoboron reagent (like a boronic acid or a boronic ester) with an organic halide. libretexts.org For this compound, this reaction provides a direct route to synthesize substituted biphenyls, which are important structural motifs in pharmaceuticals and materials science. gre.ac.ukarabjchem.org
The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate or sodium phenoxide, in a suitable solvent system. libretexts.orgresearchgate.net The choice of ligands, base, and solvent can be optimized to achieve high yields, even with sterically hindered substrates. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid/Ester Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Ethyl 3-methoxy-5-phenylbenzoate |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Ethyl 3-methoxy-5-(p-tolyl)benzoate |
| 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Ethyl 3-methoxy-5-(thiophen-2-yl)benzoate |
The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, producing a substituted alkene. wikipedia.org This reaction is a cornerstone of organic synthesis for creating substituted olefins. researchgate.net When this compound is subjected to Heck reaction conditions, it couples with various alkenes to yield ethyl (E)-3-aryl-acrylate derivatives (substituted cinnamates).
The reaction is catalyzed by a palladium source, often Palladium(II) acetate (B1210297) [Pd(OAc)₂], in the presence of a phosphine (B1218219) ligand and a base, such as triethylamine (B128534) or potassium carbonate. wikipedia.orgnih.gov The reaction typically shows high stereoselectivity, favoring the formation of the trans (E)-isomer. organic-chemistry.org
Table 2: Examples of Heck Reaction with this compound
| Alkene Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | Ethyl (E)-3-methoxy-5-styrylbenzoate |
| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile (B52724) | Methyl (E)-3-(3-(ethoxycarbonyl)-5-methoxyphenyl)acrylate |
| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | Ethyl (E)-3-methoxy-5-(oct-1-en-1-yl)benzoate |
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides to synthesize substituted alkynes. organic-chemistry.org This reaction has broad applications in the synthesis of natural products, pharmaceuticals, and organic materials. nih.gov Reacting this compound with a terminal alkyne results in the formation of an ethyl 3-alkynyl-5-methoxybenzoate derivative.
The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine. organic-chemistry.org Copper-free variations, sometimes referred to as Heck alkynylations, have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org
Table 3: Examples of Sonogashira Coupling with this compound
| Alkyne Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Ethyl 3-methoxy-5-(phenylethynyl)benzoate |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | Ethyl 3-(hex-1-yn-1-yl)-5-methoxybenzoate |
| Trimethylsilylacetylene | Pd(OAc)₂ / CuI | Et₃N | DMF | Ethyl 3-methoxy-5-((trimethylsilyl)ethynyl)benzoate |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org It has become a dominant method for constructing aryl amines from aryl halides and primary or secondary amines. mychemblog.comorganic-chemistry.org This reaction allows for the conversion of this compound into a wide range of N-aryl amines, amides, and other nitrogen-containing heterocycles. ambeed.com
The success of the reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. libretexts.org Bulky, electron-rich phosphine ligands are often employed, and bases range from strong alkoxides like sodium tert-butoxide to weaker carbonates like cesium carbonate, depending on the substrate's functional group tolerance. libretexts.orgwuxiapptec.com
Table 4: Examples of Buchwald-Hartwig Amination with this compound
| Amine Partner | Catalyst / Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Ethyl 3-methoxy-5-(phenylamino)benzoate |
| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | Ethyl 3-methoxy-5-(morpholino)benzoate |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | Ethyl 3-(benzylamino)-5-methoxybenzoate |
The Negishi and Stille reactions are two other cornerstone palladium-catalyzed cross-coupling methods for C-C bond formation. Both proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. These reagents are known for their high reactivity and functional group tolerance. This compound can be coupled with various alkyl-, vinyl-, or arylzinc halides to form the corresponding substituted benzoates.
The Stille coupling employs organostannanes (organotin compounds) as the coupling partner. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, although the toxicity of tin byproducts is a drawback.
Table 5: General Transformations via Negishi and Stille Couplings
| Coupling Reaction | Organometallic Reagent (R-M) | General Product Structure |
|---|---|---|
| Negishi Coupling | R-ZnX (e.g., Phenylzinc chloride) | Ethyl 3-R-5-methoxybenzoate |
Modifications and Reactions Involving the Ester Functional Group
The ethyl ester group of this compound is amenable to several fundamental organic transformations. These reactions allow for the modification of this part of the molecule, either before or after a cross-coupling reaction at the aryl iodide position.
Saponification: Base-catalyzed hydrolysis of the ester using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) yields the corresponding carboxylate salt. Subsequent acidification produces 3-iodo-5-methoxybenzoic acid.
Reduction: The ester can be reduced to a primary alcohol using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the ester into (3-iodo-5-methoxyphenyl)methanol.
Amidation: Direct reaction with an amine can form the corresponding amide. This reaction often requires heat or specific catalytic conditions to proceed efficiently, yielding N-substituted 3-iodo-5-methoxybenzamides.
Table 6: Summary of Reactions at the Ester Functional Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Saponification (Hydrolysis) | 1. NaOH, H₂O/EtOH, Δ2. H₃O⁺ | 3-Iodo-5-methoxybenzoic acid |
| Reduction | 1. LiAlH₄, THF2. H₂O | (3-Iodo-5-methoxyphenyl)methanol |
| Amidation | R₂NH, Δ | N,N-disubstituted-3-iodo-5-methoxybenzamide |
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of this compound to its corresponding carboxylic acid, 3-iodo-5-methoxybenzoic acid, is a fundamental hydrolysis reaction. This transformation is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like ethanol (B145695) or methanol. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. A final acidification step with a strong acid, such as hydrochloric acid (HCl), is required to protonate the resulting carboxylate salt and yield the final carboxylic acid product. The synthesis of related iodo-substituted benzoic acids from their corresponding esters has been documented as a key step in the preparation of more complex molecules. rsc.org
Reduction to Alcohol Derivatives
The ethyl ester functional group can be reduced to a primary alcohol, yielding (3-iodo-5-methoxyphenyl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. ucalgary.ca Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the delivery of two hydride ions from the AlH₄⁻ complex. ucalgary.ca The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an intermediate aldehyde. ucalgary.camasterorganicchemistry.com This aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide. masterorganicchemistry.com A subsequent aqueous workup protonates the alkoxide to give the final primary alcohol product. libretexts.orgyoutube.com A similar reduction of substituted methyl gallate using LiAlH₄ in THF has been reported. google.com
Table 1: Common Reagents for Ester Reduction
| Reagent | Formula | Reactivity | Typical Solvents |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Diethyl ether, THF |
| Diisobutylaluminum Hydride | DIBAL-H | Strong | Toluene, Hexane, DCM |
This table summarizes common reagents capable of reducing esters to primary alcohols. commonorganicchemistry.com
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This compound can be converted to other esters, such as mthis compound, through this process. The reaction can be catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium methoxide). In an acid-catalyzed reaction, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol. In a base-catalyzed reaction, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the desired alcohol.
Amidation and Related Carboxylic Acid Derivative Formations
The formation of an amide from this compound can be accomplished through several methods. Direct aminolysis, involving the heating of the ester with an amine or ammonia, can produce the corresponding amide, 3-iodo-5-methoxybenzamide. However, this reaction can be slow and often requires high temperatures. A more common and efficient approach is a two-step process. First, the ester is hydrolyzed to 3-iodo-5-methoxybenzoic acid as described in section 3.2.1. The resulting carboxylic acid is then coupled with a desired amine using a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amide bond. This latter method is generally higher yielding and proceeds under milder conditions.
Chemical Manipulations of the Aromatic Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the aromatic ring offers another site for chemical modification, primarily through cleavage to a hydroxyl group or by influencing substitution patterns on the ring.
O-Demethylation Strategies
The cleavage of the methyl ether to yield the corresponding phenol (B47542), Ethyl 3-hydroxy-5-iodobenzoate, is a key transformation. One of the most effective and widely used reagents for the O-demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govnih.gov This reagent is particularly valuable for substrates containing sensitive functional groups or those, like iodinated ethers, where traditional reagents like hydroiodic acid might fail or cause decomposition. orgsyn.org The reaction is typically performed in an anhydrous chlorinated solvent like dichloromethane (B109758) (DCM) at low temperatures, ranging from -78 °C to 0 °C, before allowing the mixture to warm to room temperature. commonorganicchemistry.com The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. A subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to liberate the free phenol.
Table 2: Representative Conditions for BBr₃ Demethylation
| Substrate | BBr₃ Equivalents | Solvent | Temperature |
|---|---|---|---|
| Aryl Methyl Ether | 3.0 | DCM | 0 °C to RT |
| Aryl Methyl Ether | 2.2 | DCM | 0 °C |
| Aryl Methyl Ether | 6.0 | DCM | 0 °C |
| Aryl Methyl Ether | 2.0 | DCM | 0 °C |
This table presents typical reaction conditions for the demethylation of various aryl methyl ethers using Boron Tribromide (BBr₃) in Dichloromethane (DCM). commonorganicchemistry.com
Electrophilic and Nucleophilic Substitutions Adjacent to the Methoxy Group
The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the three existing substituents. In electrophilic aromatic substitution (EAS), the methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. wikipedia.org The ethyl ester and iodo groups are deactivating groups. The ester group is a meta-director, while halogens are ortho-, para-directors.
For this compound, the positions ortho to the activating methoxy group are C4 and C6.
Position C4: This position is ortho to the methoxy group, ortho to the iodo group, and meta to the ester group. The directing effects of the methoxy and iodo groups are aligned towards this position.
Position C6: This position is ortho to the methoxy group, meta to the iodo group, and ortho to the ester group. Steric hindrance from the adjacent ester group may also disfavor attack at this site. msu.edu
Considering these electronic and steric factors, electrophilic attack is most likely to occur at the C4 position, which is activated by both the methoxy and iodo groups and is meta to the deactivating ester group.
Nucleophilic aromatic substitution (SNA) on this ring is highly unlikely. The reaction requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. While the iodo atom can act as a leaving group, the benzene (B151609) ring of this compound is not sufficiently electron-deficient due to the presence of the electron-donating methoxy group, making it resistant to this type of transformation.
Other Electrophilic and Nucleophilic Aromatic Substitution Pathways
The reactivity of the benzene ring in this compound towards electrophilic and nucleophilic attack is a nuanced interplay of the directing effects of its substituents. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. nih.govorganicchemistrytutor.com Conversely, the ethyl carboxylate group (-COOEt) is a deactivating group, directing electrophiles to the meta position through its electron-withdrawing inductive and resonance effects. The iodo group (-I) is a deactivating group due to its inductive effect but is also an ortho, para-director because of the resonance participation of its lone pairs. libretexts.orgmasterorganicchemistry.com
In electrophilic aromatic substitution (EAS) reactions, the positions ortho and para to the strongly activating methoxy group (positions 2, 4, and 6) are electronically favored for attack. However, the ethyl ester group deactivates the ring, making harsh reaction conditions often necessary. The directing effects of the substituents can be summarized as follows:
Methoxy group (-OCH₃) at C5: Ortho, para-directing (to C4, C6, and C2). Activating. nih.govorganicchemistrytutor.com
Iodo group (-I) at C3: Ortho, para-directing (to C2, C4, and C6). Deactivating. libretexts.orgmasterorganicchemistry.com
Ethyl ester group (-COOEt) at C1: Meta-directing (to C3 and C5). Deactivating. masterorganicchemistry.com
The synergy of these effects suggests that electrophilic substitution will preferentially occur at the C2, C4, and C6 positions. The most activated positions are C4 and C6, being ortho to the methoxy group and para/ortho to the iodo group, while also being meta to the deactivating ester group. Steric hindrance from the adjacent iodo and ester groups might influence the relative rates of substitution at these positions. For instance, in nitration reactions, the incoming nitro group would be expected to favor the less sterically hindered positions.
Nucleophilic aromatic substitution (SNAᵣ) on the ring of this compound is less common as the ring is not strongly activated towards nucleophilic attack. For SNAᵣ to occur, the aromatic ring generally needs to be substituted with strong electron-withdrawing groups, which are absent in this molecule. researchgate.net However, the presence of the iodo group, a good leaving group, makes displacement possible under certain conditions, such as with highly reactive nucleophiles or through transition-metal-catalyzed processes.
Chemo- and Regioselectivity in Multi-functionalized Substrates
The presence of multiple functional groups in this compound raises questions of chemoselectivity (which functional group reacts) and regioselectivity (where on the ring the reaction occurs) in various transformations. The iodo substituent is particularly important in this regard, as it provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. rsc.orgfrontiersin.orgresearchgate.netrsc.org
In these cross-coupling reactions, the carbon-iodine bond is the primary site of reactivity. The choice of catalyst, ligands, and reaction conditions can be crucial in achieving high yields and selectivity, especially when other potentially reactive sites are present in the coupling partners. For instance, in a Suzuki-Miyaura coupling with an arylboronic acid, the reaction will selectively occur at the C-I bond, leaving the methoxy and ester groups intact. rsc.orgfrontiersin.org
The regioselectivity of these cross-coupling reactions is inherently controlled by the position of the iodo group at C3. This allows for the specific introduction of new carbon-carbon or carbon-heteroatom bonds at this position, leading to a diverse array of more complex molecules.
Below is a table summarizing the expected regiochemical outcomes for electrophilic aromatic substitution on this compound based on the directing effects of the substituents.
| Position | Methoxy (-OCH₃) Effect (at C5) | Iodo (-I) Effect (at C3) | Ethyl Ester (-COOEt) Effect (at C1) | Overall Predicted Reactivity |
| C2 | Ortho (Activating) | Ortho (Deactivating) | Ortho (Deactivating) | Favored (Activated by -OCH₃) |
| C4 | Ortho (Activating) | Para (Deactivating) | Meta (Deactivating) | Highly Favored (Strongly activated by -OCH₃) |
| C6 | Para (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Highly Favored (Strongly activated by -OCH₃) |
The following table provides hypothetical examples of chemo- and regioselective transformations of this compound, illustrating the utility of the iodo group in cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Expected Product | Selectivity |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 5-methoxy-3-phenylbenzoate | Chemoselective for C-I bond |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Ethyl 5-methoxy-3-(phenylethynyl)benzoate | Chemoselective for C-I bond |
Mechanistic Investigations of Key Transformations of Ethyl 3 Iodo 5 Methoxybenzoate
Detailed Reaction Mechanisms of Cross-Coupling Events
Ethyl 3-iodo-5-methoxybenzoate readily participates in several palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira reactions. The general mechanism for these transformations involves a catalytic cycle that alternates between palladium(0) and palladium(II) oxidation states. nih.gov
The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a square planar palladium(II) intermediate. This is often the rate-determining step in the cycle. researchgate.net Subsequently, in a transmetalation step (for Suzuki-Miyaura) or migratory insertion (for Heck and Sonogashira), the second coupling partner is introduced. The cycle concludes with reductive elimination , which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. nih.gov
Suzuki-Miyaura Coupling:
In the Suzuki-Miyaura coupling, an organoboron reagent, such as a boronic acid or ester, is coupled with the aryl iodide. The reaction requires a base to activate the organoboron species, forming a borate (B1201080) complex that facilitates transmetalation. The key steps are:
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.
Transmetalation: The methoxy- and ester-substituted aryl group is transferred from the boronic acid to the palladium(II) center.
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the biaryl product and regenerating the Pd(0) catalyst. rsc.org
Heck Reaction:
The Heck reaction couples the aryl iodide with an alkene. The mechanism involves:
Oxidative Addition: Formation of the arylpalladium(II) iodide complex.
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a hydridopalladium complex.
Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium complex. researchgate.net
Sonogashira Coupling:
The Sonogashira reaction couples the aryl iodide with a terminal alkyne, typically using a copper co-catalyst. The proposed mechanism involves two interconnected catalytic cycles:
Palladium Cycle: Similar to the other cross-coupling reactions, it involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species that participates in the transmetalation step with the arylpalladium(II) complex. wikipedia.org
Understanding Ligand Effects and Catalytic Cycles
The choice of ligand is critical in palladium-catalyzed cross-coupling reactions as it influences the catalyst's stability, activity, and selectivity. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center and modulate its electronic and steric properties.
Electron-rich and bulky ligands generally enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalytic cycles. libretexts.org For a substrate like this compound, which is somewhat electron-deficient due to the ester group, the use of appropriate ligands is crucial for achieving high yields.
| Ligand Type | General Effect on Catalytic Cycle | Suitability for this compound |
| Triphenylphosphine (PPh₃) | A common, relatively air-stable ligand. Can be effective but may require higher temperatures. | Suitable for basic transformations, but more advanced ligands may offer better performance. |
| Bulky Biarylphosphines (e.g., SPhos, XPhos) | Highly effective for a broad range of substrates, including challenging ones. Promotes fast oxidative addition and reductive elimination. | Excellent choice for achieving high yields and turnover numbers in Suzuki-Miyaura and Sonogashira couplings. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form stable complexes with palladium. Often show high thermal stability and activity. | A good alternative to phosphine (B1218219) ligands, particularly for Heck and Suzuki-Miyaura reactions. |
The catalytic cycle can be influenced by the formation of off-cycle or inactive palladium species. For instance, in reactions of aryl iodides, the formation of palladium black can occur, leading to catalyst deactivation. The choice of ligand can help to stabilize the active catalytic species and prevent such deactivation pathways. rsc.org
Kinetics and Thermodynamics of Functional Group Interconversions
The primary functional group interconversion for this compound, aside from cross-coupling, is the hydrolysis of the ester group to a carboxylic acid. This reaction can be catalyzed by either acid or base.
Ester Hydrolysis:
The kinetics of ester hydrolysis are influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the iodine atom at the meta position would be expected to slightly increase the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000) by making the carbonyl carbon more electrophilic. Conversely, the electron-donating methoxy (B1213986) group would have a counteracting effect.
The general mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the expulsion of the ethoxide leaving group to yield the carboxylate anion. libretexts.org The reaction is essentially irreversible due to the deprotonation of the resulting carboxylic acid by the strong base.
| Reaction | General Kinetic/Thermodynamic Considerations |
| Base-Catalyzed Ester Hydrolysis | Second-order kinetics, typically first-order in both ester and hydroxide. The reaction is thermodynamically favorable and irreversible. |
| Acid-Catalyzed Ester Hydrolysis | Reversible reaction, with the equilibrium position dependent on the concentration of water. The rate is dependent on the concentration of both the ester and the acid catalyst. |
Solvent Effects and Reaction Pathway Diversification
The choice of solvent can significantly impact the outcome of chemical reactions by influencing the solubility of reagents, the stability of intermediates, and the reaction rate. In the context of cross-coupling reactions of this compound, the solvent can play a crucial role.
In some cases, the solvent can actively participate in the reaction or lead to alternative reaction pathways. For example, in Heck reactions, the use of certain solvents can influence the regioselectivity of the alkene addition. researchgate.net
| Solvent | General Application in Cross-Coupling | Potential Effects on Reactions of this compound |
| Toluene/Benzene (B151609) | Non-polar solvents, often used in Suzuki-Miyaura couplings. | Good for reactions where water needs to be excluded. |
| Tetrahydrofuran (B95107) (THF) | A polar aprotic solvent, widely used in a variety of cross-coupling reactions. | A versatile choice for many transformations of this compound. |
| Dimethylformamide (DMF) | A highly polar aprotic solvent, effective for many palladium-catalyzed reactions. | Can enhance the rate of reaction but may be difficult to remove. |
| Water | A green solvent, increasingly used in modern cross-coupling reactions with appropriate ligands. | Can be used in Suzuki-Miyaura couplings with water-soluble catalysts and bases. |
The diversification of reaction pathways can sometimes be achieved by changing the solvent system. For instance, in certain palladium-catalyzed reactions, switching from an organic solvent to an aqueous medium can lead to different product selectivities or enhanced reaction rates.
Stereochemical Considerations in Derivatives of this compound
While this compound itself is achiral, its derivatives can possess stereocenters. The stereochemical outcome of reactions involving these derivatives is a critical aspect of their synthesis.
For instance, if a chiral coupling partner is used in a cross-coupling reaction with this compound, the resulting product will be chiral. The stereochemistry of the product will depend on the mechanism of the reaction and the nature of the chiral auxiliary or catalyst used.
In the synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond, the steric hindrance provided by the substituents on the aromatic rings is crucial. The 3,5-disubstitution pattern of this compound could be utilized in the synthesis of atropisomeric biaryls, where the rotation around the newly formed C-C bond is hindered. The stereochemical outcome of such reactions would be highly dependent on the reaction conditions, including the choice of ligand and temperature.
While specific studies on the stereochemistry of derivatives of this compound are limited, the general principles of stereoselective synthesis would apply. The use of chiral ligands in palladium catalysis, for example, can induce enantioselectivity in the formation of chiral products.
Advanced Synthetic Applications of Ethyl 3 Iodo 5 Methoxybenzoate in Complex Molecule Construction
Role as a Building Block in the Synthesis of Diverse Organic Molecules
The reactivity of Ethyl 3-iodo-5-methoxybenzoate is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The compound serves as a key precursor for introducing the 3-methoxy-5-ethoxycarbonylphenyl motif into larger molecules. angenechemical.com
Key applications include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or styrenyl compounds. This is one of the most widely used methods for C-C bond formation.
Sonogashira Coupling: Coupling with terminal alkynes to produce aryl alkynes. wikipedia.org These products are themselves versatile intermediates, for example, in the synthesis of heterocycles and natural products. researchgate.netwalisongo.ac.id
Heck-Mizoroki Reaction: Reaction with alkenes to form substituted alkenes, typically with high stereoselectivity. wikipedia.orgorganic-chemistry.org This provides a direct method for the vinylation of the aromatic ring.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to N-aryl compounds.
Ullmann Coupling: Copper-catalyzed reactions, including self-coupling or coupling with other nucleophiles like amines or phenols, are also feasible. researchgate.net
The strategic placement of the functional groups allows for selective modification, which is critical in fields like drug discovery where precise structural optimization is necessary to enhance therapeutic efficacy. angenechemical.com For instance, a related compound, methyl 4-amino-3-iodo-5-methoxybenzoate, serves as a crucial intermediate in the synthesis of the carbazole (B46965) alkaloid Mukonine, showcasing the utility of this substitution pattern in accessing biologically active natural products. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl / Aryl-Vinyl |
| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Aryl-Alkyne |
| Heck Reaction | Alkene | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | Aryl-Alkene (Styrenyl) |
| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst, Ligand, Base (e.g., NaOtBu) | Aryl-Amine |
Utilization in Multicomponent Reactions (e.g., Ugi Reaction Variants)
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.
While this compound itself is not a typical component in a classic Ugi reaction, its structural motifs are strategically employed in "post-Ugi" modifications. In this powerful strategy, a reactant bearing an iodo-aryl group (such as an iodo-substituted benzaldehyde (B42025) or aniline) is used in the initial Ugi reaction. frontiersin.org The resulting Ugi adduct, now containing a reactive iodo-aryl handle, can undergo a subsequent intramolecular cyclization reaction. This two-step, one-pot sequence allows for the rapid assembly of complex heterocyclic scaffolds.
For example, a Ugi reaction could be performed using an ortho-iodobenzaldehyde. The resulting linear Ugi product can then, without isolation, be subjected to conditions for an intramolecular Heck, Sonogashira, or Suzuki coupling, leading to the formation of diverse heterocyclic systems, such as benzodiazepines. beilstein-journals.org Research has shown that Ugi adducts derived from o-iodo substituted anilines or benzaldehydes are effective substrates in these cyclization cascades. frontiersin.org The presence of the halogen is crucial for the success of the subsequent ring-closing step, demonstrating a sophisticated use of iodo-aryl compounds in diversity-oriented synthesis.
Strategic Incorporation into Macrocyclic and Polycyclic Architectures
The construction of large, ring-based structures is a significant challenge in organic synthesis. This compound provides a key handle for implementing powerful cyclization strategies to build both macrocycles and complex polycyclic systems.
Macrocyclization: Intramolecular cross-coupling reactions are a cornerstone of modern macrocyclization strategies. A linear precursor can be designed to contain the this compound moiety at one end and a suitable nucleophile at the other. Palladium-catalyzed intramolecular reactions then stitch the molecule together to form a large ring.
Intramolecular S-Arylation: A peptide or alkyl chain containing a terminal thiol (cysteine residue) and an aryl iodide can be cyclized under palladium catalysis to form S-aryl ether-bridged macrocycles. nih.govrsc.orgresearchgate.net
Intramolecular C-H Arylation: Using a directing group, a C(sp³)–H bond on an alkyl chain can be activated to react with the aryl iodide, forming a cyclophane-braced peptide macrocycle. acs.orgnih.gov
Polycyclic Architectures: The synthesis of fused ring systems, such as polycyclic aromatic hydrocarbons (PAHs), often relies on the sequential or tandem formation of new rings onto an existing aromatic core.
Annulative π-Extension (APEX): Aryl halides can participate in multi-component reactions that build new aromatic rings onto the existing core. For example, a palladium-catalyzed three-component reaction of an aryl halide, a 2-haloarylcarboxylic acid, and norbornadiene can be used to construct extended π-systems regioselectively. polyu.edu.hkuwtsd.ac.uknih.gov
Palladium-Catalyzed Cyclization: Precursors derived from iodo-aryl compounds can undergo intramolecular cyclization to form fused heterocycles. The synthesis of dibenzofurans from o-iodophenols and carbazoles from o-iodoanilines are classic examples of this approach. nih.gov
| Architecture | Cyclization Strategy | Key Bond Formation | Reference Principle |
|---|---|---|---|
| Macrocycle | Intramolecular S-Arylation | Aryl-S | Pd-catalyzed coupling of aryl iodide and thiol. rsc.org |
| Macrocycle | Intramolecular C-H Arylation | Aryl-C(sp³) | Directed C-H activation and coupling with aryl iodide. acs.org |
| Polycycle | Annulative π-Extension | Aryl-Aryl | Multi-component reaction to build fused rings. polyu.edu.hk |
| Polycycle | Intramolecular Heck Reaction | Aryl-C(sp²) | Cyclization of an aryl iodide onto a pendant alkene. |
Precursor for the Preparation of Advanced Organic Materials
The unique electronic and structural properties of this compound make it a valuable precursor for advanced organic materials. Its utility stems from its capacity to be incorporated into larger conjugated systems, which are the fundamental components of organic electronics and functional polymers. bldpharm.combldpharm.com
Organic Electronics: Polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems serve as the active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Through cross-coupling reactions like Suzuki and Sonogashira, this compound can be used to synthesize complex, electron-rich monomers and oligomers. These can be further polymerized or used directly as functional materials.
Functional Polymers: The compound can be converted into a monomer and incorporated into polymer chains. The resulting polymers would feature pendant methoxy (B1213986) and ester groups, which can be used to tune solubility and other physical properties, or be further functionalized after polymerization.
Crystal Engineering: The iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction. This property can be exploited in crystal engineering to control the solid-state packing of molecules, which is crucial for optimizing charge transport in organic semiconductors.
Design and Synthesis of Scaffolds for Chemical Biology Research
Chemical biology relies on the use of small molecules to study and manipulate biological systems. This compound serves as an excellent starting point for the design and synthesis of molecular probes and scaffolds for screening libraries. muni.cz Its three distinct functional groups (iodo, methoxy, and ethyl ester) provide orthogonal handles for modification, allowing for a diversity-oriented synthesis approach.
Scaffold-Based Drug Discovery: Substituted benzoic acids have been identified as privileged scaffolds for targeting protein-protein interactions. For example, a 2,5-substituted benzoic acid core was designed to inhibit the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The scaffold of this compound can be elaborated through its reactive iodo group to generate libraries of compounds for screening against various biological targets.
Synthesis of Molecular Probes: The iodo group is perfectly suited for the late-stage introduction of reporter groups (e.g., fluorophores, biotin (B1667282) tags) via cross-coupling reactions. This modularity is highly desirable in probe development. A well-established strategy involves the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid-modified fluorophore. nih.gov This would allow for the creation of targeted probes where the benzoate (B1203000) moiety acts as a recognition element for a specific biological target.
Fragment-Based Ligand Discovery: The compound itself can be considered a "fragment" in fragment-based drug discovery. Its binding to a protein target can be detected, and the structure can then be "grown" from the iodo, ester, or methoxy positions to improve affinity and selectivity.
Spectroscopic and Structural Elucidation Techniques for Ethyl 3 Iodo 5 Methoxybenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of ethyl 3-iodo-5-methoxybenzoate in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
¹H NMR Spectroscopy In the ¹H NMR spectrum, the ethyl group gives rise to two distinct signals: a triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons. This characteristic pattern arises from the spin-spin coupling between the adjacent protons. The aromatic region of the spectrum is defined by the three protons on the benzene (B151609) ring. Due to their different positions relative to the iodo and methoxy (B1213986) substituents, they appear as distinct signals, typically multiplets or finely split singlets. The methoxy group (–OCH₃) protons appear as a sharp singlet, as they have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~1.4 | Triplet | ~7.1 |
| Methoxy -OCH₃ | ~3.8 | Singlet | N/A |
| Ethyl -OCH₂- | ~4.4 | Quartet | ~7.1 |
| Aromatic H-4 | ~7.3 | t | ~1.5 |
| Aromatic H-2 | ~7.5 | t | ~1.5 |
| Aromatic H-6 | ~7.8 | t | ~1.5 |
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically the most deshielded, appearing at the downfield end of the spectrum (~165 ppm). ucalgary.ca The six aromatic carbons give rise to distinct signals, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the iodine (C-3) is significantly shielded due to the heavy atom effect, while the carbon bonded to the methoxy group (C-5) is deshielded. The carbons of the ethyl group and the methoxy group appear in the upfield region of the spectrum. askfilo.comrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl -C H₃ | ~14 |
| Methoxy -OC H₃ | ~56 |
| Ethyl -OC H₂- | ~62 |
| C-3 (Ar-I) | ~94 |
| C-2, C-4, C-6 (Ar-H) | ~118 - 138 |
| C-1 (Ar-CO) | ~132 |
| C-5 (Ar-OCH₃) | ~160 |
| Ester C=O | ~165 |
2D-NMR Spectroscopy To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, a cross-peak would be observed between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would be used to definitively assign each aromatic proton signal to its corresponding carbon signal.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₁₁IO₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The monoisotopic mass of the compound is 305.9753 Da. uni.lu
Under electron impact (EI) ionization, the molecular ion (M⁺˙) will undergo predictable fragmentation. Key fragmentation pathways for esters and halogenated aromatic compounds include:
Loss of the ethoxy radical (•OCH₂CH₃): This results in the formation of an acylium ion, [M - 45]⁺, which is often a stable and prominent peak. libretexts.org
Loss of an ethylene (B1197577) molecule (C₂H₄): This occurs via a McLafferty rearrangement if applicable, though it is less likely in this specific structure.
Loss of the ethyl group (•CH₂CH₃): This leads to a fragment at [M - 29]⁺. chemguide.co.uk
Cleavage of the C-I bond: The weak C-I bond can break to release an iodine radical, resulting in a fragment at [M - 127]⁺. docbrown.info The iodine cation itself may also be observed at m/z 127.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure | Description |
| 306 | [C₁₀H₁₁IO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 277 | [C₈H₆IO₂]⁺ | Loss of ethyl radical (•C₂H₅) |
| 261 | [C₈H₆IO₂]⁺ | Loss of ethoxy radical (•OC₂H₅) |
| 179 | [C₁₀H₁₁O₃]⁺ | Loss of iodine radical (•I) |
| 151 | [C₈H₇O₃]⁺ | Loss of •I and C₂H₄ |
| 135 | [C₇H₄O₂I]⁺ | Loss of methoxy radical from [M-C₂H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the range of 1715-1730 cm⁻¹. libretexts.org The presence of conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester. Other key absorptions include:
C-O Stretching: Two distinct C-O stretching bands are expected for the ester group, one for the C(=O)-O bond and another for the O-C₂H₅ bond, typically appearing in the 1100-1300 cm⁻¹ region. ucalgary.ca
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are found just below 3000 cm⁻¹.
C-I Stretching: The C-I bond vibration occurs at low frequencies, typically in the 500-600 cm⁻¹ range, which is in the fingerprint region of the spectrum.
Raman Spectroscopy Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. Key features in the Raman spectrum would include:
A strong band for the symmetric breathing mode of the aromatic ring.
The ester carbonyl (C=O) stretching vibration, which is also Raman active. researchgate.net
Vibrations associated with the C-I bond, which can be more easily observed in Raman than in IR for some molecules. Aromatic substitution patterns can also be inferred from the Raman spectrum. researchgate.net
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 |
| Ester C=O | Stretch | 1715 - 1730 | 1715 - 1730 |
| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 |
| Ester C-O | Stretch | 1100 - 1300 | 1100 - 1300 |
| C-I | Stretch | 500 - 600 | 500 - 600 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. The analysis would reveal the conformation of the ethyl ester and methoxy groups relative to the plane of the aromatic ring.
Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice. Intermolecular interactions, such as halogen bonding (C-I···O), dipole-dipole interactions, and van der Waals forces, which dictate the crystal packing, can be identified and characterized. For instance, in the related structure of methyl 5-iodo-2-methoxybenzoate, molecules are observed to form stacked layers. nih.gov A similar layered or herringbone packing motif might be expected for this compound.
Advanced Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a widely used method for the analysis and purification of benzoate (B1203000) esters. For purity assessment, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound is a strong chromophore. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity determination.
Gas Chromatography (GC) Gas chromatography is another powerful tool for purity analysis, particularly for volatile and thermally stable compounds like this compound. gcms.cz The sample is vaporized and passed through a column (e.g., a capillary column with a non-polar stationary phase like Rxi-1ms) using an inert carrier gas. nih.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it an excellent method for identifying impurities. researchgate.netnih.gov The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Computational and Theoretical Chemistry Studies on Ethyl 3 Iodo 5 Methoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule like Ethyl 3-iodo-5-methoxybenzoate. These methods, such as the Hartree-Fock (HF) and post-Hartree-Fock methods, can provide detailed information about the distribution of electrons within the molecule. By solving approximations of the Schrödinger equation, these calculations can determine the energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's electronic stability and its propensity to undergo electronic transitions. For this compound, the presence of the electron-withdrawing iodine atom and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring would significantly influence the electron density distribution and the energies of these frontier orbitals.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for predicting the reactivity of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is generally less computationally intensive than traditional ab initio methods, allowing for the study of larger and more complex systems.
For this compound, DFT calculations can be employed to compute various reactivity descriptors. These include the Fukui function, which identifies the most electrophilic and nucleophilic sites within the molecule, and the dual descriptor, which can further refine the prediction of reactive sites. The calculated electrostatic potential map would visualize the electron-rich and electron-poor regions, indicating where the molecule is susceptible to electrophilic or nucleophilic attack. These predictions are crucial for understanding its behavior in chemical reactions.
Molecular Modeling and Conformational Analysis
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds, particularly the C-O bonds of the ester and methoxy groups. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to perform a thorough conformational analysis.
A hypothetical data table for the conformational analysis of the ethyl ester group might look like this:
| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 0° (syn-periplanar) | High |
| 180° (anti-periplanar) | 0.0 (Global Minimum) |
Note: This table is illustrative and not based on actual experimental or calculated data.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful means to investigate the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, any intermediates, and, crucially, the transition states that connect them.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the geometry of the transition state and calculating its energy are key to determining the reaction's activation energy and, consequently, its rate. For reactions such as Suzuki or Sonogashira couplings, where this compound might be used as a substrate, computational studies can elucidate the detailed mechanism of the catalytic cycle.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, DFT and Time-Dependent DFT (TD-DFT) can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), the vibrational frequencies (infrared and Raman spectra), and the electronic absorption spectra (UV-Vis).
A strong correlation between the computationally predicted spectra and the experimentally measured spectra provides confidence in the accuracy of the theoretical model and the calculated geometric and electronic structures. Discrepancies, on the other hand, can prompt a re-evaluation of the computational methods or a deeper investigation into the molecule's behavior.
A hypothetical comparison of predicted and experimental ¹H NMR chemical shifts could be presented as follows:
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-2 | 7.85 | 7.82 |
| H-4 | 7.50 | 7.48 |
| H-6 | 7.95 | 7.93 |
| OCH₂CH₃ | 4.35 | 4.33 |
| OCH₂CH₃ | 1.38 | 1.36 |
| OCH₃ | 3.88 | 3.86 |
Note: This table is for illustrative purposes and does not represent actual data.
Future Research Directions and Emerging Avenues for Ethyl 3 Iodo 5 Methoxybenzoate
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research will undoubtedly focus on developing novel and sustainable routes to Ethyl 3-iodo-5-methoxybenzoate and its derivatives, moving away from traditional methods that may involve harsh reagents and generate significant waste.
Key areas of exploration include:
Green Iodination Strategies: Traditional iodination methods often employ stoichiometric amounts of iodine and strong oxidizing agents. Future approaches will likely focus on catalytic systems that utilize greener oxidants, such as hydrogen peroxide, or electrochemical methods to install the iodine atom onto the aromatic ring. Metal- and base-free methods for the synthesis of aryl iodides from arylhydrazines and iodine represent a promising sustainable alternative. researchgate.netwikipedia.org The development of waste-minimized processes, potentially merging unconventional activation techniques with metrics-oriented synthetic design, will also be crucial. scispace.comchemsynthesis.com
Renewable Feedstocks: Investigating the synthesis of the benzoate (B1203000) core from renewable resources, such as lignin (B12514952) or other biomass-derived platform chemicals, will be a significant step towards a more sustainable chemical industry.
Catalytic Esterification: While Fischer esterification is a classic method, research into novel solid acid catalysts or enzymatic processes for the esterification of 3-iodo-5-methoxybenzoic acid could offer milder reaction conditions and easier product purification.
A comparative table of potential sustainable synthesis strategies is presented below:
| Strategy | Traditional Method | Sustainable Alternative | Potential Advantages |
| Iodination | I₂ / Strong Oxidant | Catalytic Iodination (e.g., with H₂O₂) | Reduced waste, milder conditions, improved safety |
| Esterification | Fischer Esterification (H₂SO₄) | Solid Acid Catalysis / Enzymatic Esterification | Catalyst recyclability, milder conditions, higher selectivity |
| Starting Material | Petroleum-based | Biomass-derived | Reduced carbon footprint, use of renewable resources |
Exploration of Unconventional Reactivity Patterns and Catalytic Systems
The reactivity of the carbon-iodine bond in this compound is a gateway to a multitude of chemical transformations. While classic palladium-catalyzed cross-coupling reactions are well-established, future research will venture into unconventional reactivity patterns and novel catalytic systems.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool. Investigating the participation of this compound in photoredox-catalyzed cross-coupling reactions, C-H functionalizations, and other transformations could unlock new synthetic pathways that are inaccessible under thermal conditions.
Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to novel and efficient transformations. For instance, the combination of a transition metal catalyst with an organocatalyst or another metal catalyst could enable tandem reactions, where this compound is sequentially functionalized in a highly controlled manner.
Earth-Abundant Metal Catalysis: While palladium is a workhorse in cross-coupling chemistry, its high cost and toxicity are drawbacks. Research into the use of more abundant and less toxic metals like iron, copper, nickel, or cobalt to catalyze reactions involving this compound is a key area for sustainable chemistry. Recent advances have shown the potential of iron-catalyzed cross-coupling reactions, for example.
Ligand-Free Catalysis: The development of ligand-free catalytic systems for cross-coupling reactions of aryl halides is an attractive alternative to ligand-supported counterparts due to their recyclability and cost-effectiveness. organic-chemistry.orgorganic-chemistry.org
The following table summarizes potential cross-coupling reactions for this compound:
| Reaction Name | Coupling Partner | Product Type | Potential Catalyst Systems |
| Suzuki-Miyaura Coupling | Organoboron Reagents | Biaryls | Palladium, Nickel |
| Heck Reaction | Alkenes | Substituted Alkenes | Palladium |
| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | Palladium/Copper |
| Buchwald-Hartwig Amination | Amines | Aryl Amines | Palladium |
| Ullmann Condensation | Alcohols, Amines | Diaryl Ethers, Diaryl Amines | Copper |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for process automation. geetauniversity.edu.inresearchgate.netrsc.orgresearchgate.net The synthesis and functionalization of this compound are well-suited for integration into flow chemistry platforms.
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself would enable on-demand production and reduce the need for storage of large quantities of the compound.
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate purification. lookchem.com This could be applied to the synthesis and subsequent functionalization of this compound, for example, by performing an in-line cross-coupling reaction immediately after its synthesis.
Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, etc.) to identify the optimal conditions for a given transformation. lookchem.com This technology could be used to quickly optimize cross-coupling reactions or other functionalizations of this compound.
Applications in Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. google.com this compound, with its multiple functionalization points, is an ideal scaffold for DOS.
Multi-component Reactions: Designing multi-component reactions where this compound is one of the starting materials could lead to the rapid generation of complex and diverse molecular scaffolds.
Parallel Synthesis: Utilizing the reactivity of the iodo and ester functionalities, parallel synthesis techniques can be employed to create large libraries of compounds. For example, the ester can be hydrolyzed and then coupled with a diverse set of amines to create a library of amides, while the iodo group can be used in various cross-coupling reactions with a different set of building blocks.
Fragment-Based Drug Discovery: The core structure of this compound can serve as a starting point for the synthesis of fragment libraries for use in fragment-based drug discovery, a powerful method for identifying lead compounds. google.com
The following table illustrates a potential strategy for library generation:
| Scaffold | Functionalization Site 1 (Iodine) | Functionalization Site 2 (Ester) | Resulting Library |
| 3-iodo-5-methoxybenzoate | Suzuki Coupling (various boronic acids) | Amidation (various amines) | Diverse biaryl amides |
| 3-iodo-5-methoxybenzoate | Sonogashira Coupling (various alkynes) | Reduction to alcohol, then etherification | Diverse arylalkynyl ethers |
| 3-iodo-5-methoxybenzoate | Heck Reaction (various alkenes) | Hydrolysis to acid, then esterification | Diverse styrenyl esters |
Computational Design of New this compound-Based Reactions
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reaction outcomes and the rational design of new reactions and catalysts.
Reaction Pathway Prediction: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways of various transformations involving this compound. This can help in understanding the mechanism of known reactions and in predicting the feasibility of new, unexplored transformations. Computational resources can be used to predict pathways towards industrially important aromatic compounds.
Catalyst Design: Computational screening can be used to identify optimal catalysts and ligands for specific cross-coupling reactions of this compound, potentially leading to higher yields and selectivities.
Predicting Reactivity and Selectivity: Computational models can predict the reactivity of different sites in the molecule, guiding the design of selective functionalization strategies. For instance, calculations can help predict the regioselectivity of further electrophilic aromatic substitution on the ring. The development of computational methods to predict reaction pathways can aid in understanding and mitigating the formation of byproducts.
Q & A
Q. What are the optimal laboratory-scale synthesis conditions for Ethyl 3-iodo-5-methoxybenzoate?
- Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-electrophile coupling. A modified protocol involves iodination of a precursor benzoate derivative followed by esterification. For example, substituting methyl groups with ethyl esters in analogous reactions (e.g., Methyl 4-(benzyloxy)-3-iodo-5-methoxybenzoate synthesis) requires using ethyl alcohol as the esterifying agent. Key steps include:
- Reacting 3-methoxy-5-hydroxybenzoic acid derivatives with iodine sources (e.g., NIS or I₂) in the presence of a palladium catalyst.
- Esterification with ethyl bromide or ethanol under acidic conditions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Typical yields range from 75–86% under inert atmospheres (N₂/Ar) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for identifying the ethyl ester moiety (δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃ in 1H NMR; δ ~60–65 ppm for ester carbons in 13C NMR) and iodine-induced deshielding effects on aromatic protons .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M + Na]+ at m/z 420.9914 for Mthis compound analogs) .
- FT-IR : Validates ester carbonyl stretches (~1700–1750 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in sealed, moisture-free containers at 2–8°C. Avoid exposure to light and oxidizing agents. For long-term stability, use desiccants (e.g., silica gel) and inert gas (N₂) purging .
Advanced Research Questions
Q. What catalytic systems improve regioselectivity in the iodination of methoxybenzoate derivatives?
- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) paired with ligands (e.g., Xantphos) enhance ortho-iodination selectivity in methoxybenzoates. Solvent choice (e.g., DMF vs. THF) and temperature (60–80°C) critically influence reaction pathways. Competitive experiments show iodine incorporation at the 3-position is favored due to steric and electronic effects of the methoxy group .
Q. How can computational retrosynthesis tools predict viable routes for this compound?
- Methodological Answer : AI-driven platforms (e.g., BenchChem’s retrosynthesis analyzer) leverage reaction databases (Reaxys, Pistachio) to propose one-step routes. For example:
- Precursor scoring : Prioritizes 3-methoxy-5-hydroxybenzoic acid ethyl ester and iodine sources.
- Feasibility metrics : Plausibility thresholds (>0.01) and template relevance (Pistachio/Bkms_metabolic) filter high-probability pathways.
These tools reduce trial-and-error in optimizing iodination and esterification steps .
Q. What strategies resolve contradictions in NMR data for iodinated aromatic compounds?
- Methodological Answer :
- Decoupling experiments : Differentiate overlapping aromatic signals (e.g., NOESY confirms spatial proximity of iodine and methoxy groups).
- Isotopic labeling : Use of ¹³C-labeled ethyl groups clarifies ester connectivity in complex spectra.
- DFT calculations : Predict chemical shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
